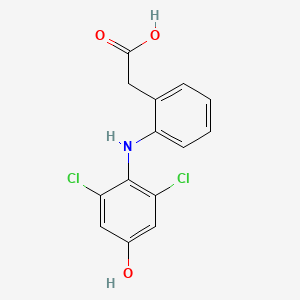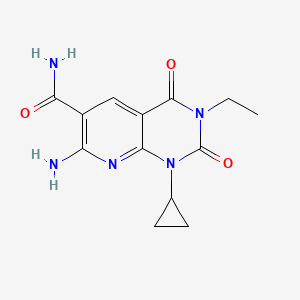
a-484954
Overview
Description
A-484954 is a highly selective inhibitor of eukaryotic elongation factor-2 kinase (eEF2K). This enzyme plays a crucial role in protein synthesis by regulating the elongation phase of translation. The inhibition of eukaryotic elongation factor-2 kinase by this compound has significant implications for various biological processes and diseases .
Mechanism of Action
Target of Action
The primary target of this compound is the eukaryotic elongation factor-2 kinase (eEF2K) . eEF2K is a unique calcium/calmodulin-dependent enzyme that plays a key role in protein synthesis regulation .
Mode of Action
The compound acts as a highly potent and selective inhibitor of eEF2K . It interacts with eEF2K and inhibits its activity, which results in the inhibition of eEF2 phosphorylation in multiple cell lines tested . It exhibits very little activity against a broad panel of serine/threonine and protein tyrosine kinases .
Biochemical Pathways
The inhibition of eEF2K by this compound affects the protein synthesis pathway . By inhibiting eEF2K, the compound prevents the phosphorylation of eEF2, a key factor in the elongation step of protein synthesis . This can lead to changes in the protein expression profile of the cell, potentially affecting various downstream cellular processes .
Pharmacokinetics
It is mentioned that the compound iscell-permeable , suggesting that it can cross cell membranes and reach its intracellular target, eEF2K
Result of Action
The inhibition of eEF2K and subsequent prevention of eEF2 phosphorylation can lead to changes in the protein expression profile of the cell . It is noted that at concentrations where it inhibits eef2k activity, the compound has no effect on the proliferation of cancer cell lines .
Biochemical Analysis
Biochemical Properties
7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide interacts with eEF2K, a kinase involved in protein synthesis . It acts as an ATP-competitive inhibitor, reducing eEF2K autophosphorylation . This interaction affects the phosphorylation status of eEF2, a key player in the elongation step of protein synthesis .
Cellular Effects
The compound’s interaction with eEF2K has significant effects on cellular processes. It inhibits eEF2 phosphorylation in multiple cell lines, including PC3, HeLa, H460, H1299, and MDA-MB-231 cancer cells . It does not affect the net eEF2 levels or the proliferation of these cancer cell lines at concentrations where it inhibits eEF2K activity .
Molecular Mechanism
7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide exerts its effects at the molecular level by binding to eEF2K and inhibiting its activity . This inhibition reduces eEF2K autophosphorylation, thereby affecting the phosphorylation status of eEF2 .
Temporal Effects in Laboratory Settings
The effects of 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide on eEF2K activity and eEF2 phosphorylation have been observed in multiple cell lines
Metabolic Pathways
The specific metabolic pathways that 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide is involved in are not currently known. Its primary known interaction is with eEF2K .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-484954 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Detailed synthetic routes are often proprietary and may vary between different research groups and industrial producers .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization, chromatography, and solvent extraction to obtain the final product with high purity. Quality control measures are implemented to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
A-484954 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents into the molecule
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
A-484954 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of eukaryotic elongation factor-2 kinase and its effects on protein synthesis.
Biology: Investigated for its role in regulating cellular processes such as autophagy, apoptosis, and cell proliferation.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, where the inhibition of eukaryotic elongation factor-2 kinase may have therapeutic benefits.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting eukaryotic elongation factor-2 kinase
Comparison with Similar Compounds
Similar Compounds
NH125: Another inhibitor of eukaryotic elongation factor-2 kinase with different potency and selectivity profiles.
Rottlerin: A compound with broader kinase inhibition activity, including eukaryotic elongation factor-2 kinase.
STO-609: A selective inhibitor of calcium/calmodulin-dependent protein kinase kinase, which indirectly affects eukaryotic elongation factor-2 kinase activity
Uniqueness
A-484954 is unique in its high selectivity and potency as an inhibitor of eukaryotic elongation factor-2 kinase. Its specific targeting of this kinase makes it a valuable tool for studying the role of eukaryotic elongation factor-2 kinase in various biological processes and diseases. Compared to other inhibitors, this compound offers a more precise and effective means of modulating eukaryotic elongation factor-2 kinase activity .
Properties
IUPAC Name |
7-amino-1-cyclopropyl-3-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-2-17-12(20)8-5-7(10(15)19)9(14)16-11(8)18(13(17)21)6-3-4-6/h5-6H,2-4H2,1H3,(H2,14,16)(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWODCHXORCTEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(N=C2N(C1=O)C3CC3)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566729 | |
| Record name | 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142557-61-7 | |
| Record name | 7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142557-61-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


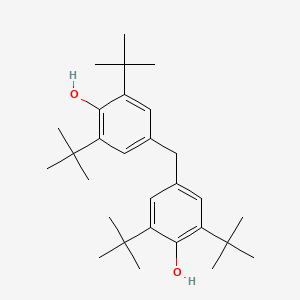



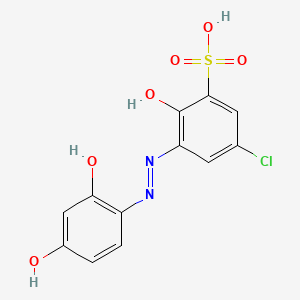

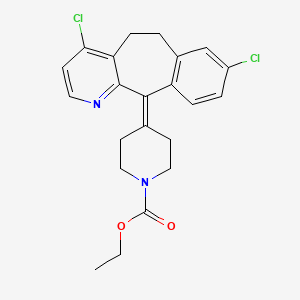

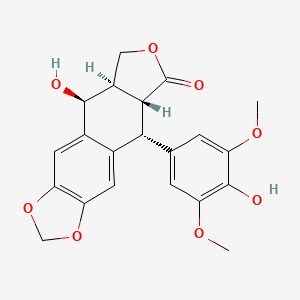
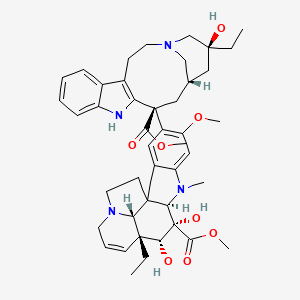
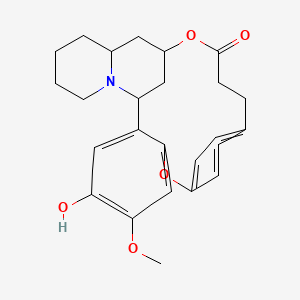
![[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester](/img/structure/B1664169.png)

